5H-Imidazo[1,2-b]pyrazole-2-carbonyl chloride
Overview
Description
5H-Imidazo[1,2-b]pyrazole-2-carbonyl chloride is a heterocyclic compound with the molecular formula C6H4ClN3O and a molecular weight of 169.57 g/mol . This compound is part of the imidazole family, known for its diverse chemical and biological properties . It is primarily used in research and development within the fields of chemistry and life sciences .
Mechanism of Action
Target of Action
Imidazole-containing compounds, which include this compound, have been known to interact with a broad range of targets due to their versatile chemical and biological properties .
Mode of Action
Imidazole derivatives have been reported to show a variety of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . These activities suggest a diverse range of interactions with biological targets.
Biochemical Pathways
Given the broad range of biological activities of imidazole derivatives, it can be inferred that multiple pathways could potentially be affected .
Result of Action
The wide range of biological activities associated with imidazole derivatives suggests that the compound could have diverse effects at the molecular and cellular levels .
Preparation Methods
The synthesis of 5H-Imidazo[1,2-b]pyrazole-2-carbonyl chloride can be achieved through various synthetic routes. Common methods include:
Debus-Radiszewski synthesis: This method involves the condensation of glyoxal, ammonia, and formaldehyde.
Wallach synthesis: This involves the oxidation of imidazolines.
From alpha halo-ketones: This method involves the reaction of alpha halo-ketones with ammonia or amines.
Marckwald synthesis: This involves the reaction of glyoxal with ammonia and an aldehyde.
Amino nitrile method: This involves the reaction of amino nitriles with aldehydes.
Chemical Reactions Analysis
5H-Imidazo[1,2-b]pyrazole-2-carbonyl chloride undergoes various chemical reactions, including:
Substitution reactions: It can undergo nucleophilic substitution reactions with various nucleophiles.
Oxidation reactions: It can be oxidized to form different products depending on the oxidizing agent used.
Reduction reactions: It can be reduced to form different products depending on the reducing agent used.
Common reagents used in these reactions include TMPMgCl, TMP2Zn, and various electrophiles . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
5H-Imidazo[1,2-b]pyrazole-2-carbonyl chloride has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
5H-Imidazo[1,2-b]pyrazole-2-carbonyl chloride can be compared with other similar compounds, such as:
Imidazole: A five-membered heterocyclic compound with two nitrogen atoms.
Pyrazole: A five-membered heterocyclic compound with two adjacent nitrogen atoms.
Imidazopyridines: Compounds with various isomeric forms, such as imidazo[4,5-b]pyridines and imidazo[1,2-a]pyridines.
The uniqueness of this compound lies in its specific structure and the diverse range of reactions it can undergo, making it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
5H-imidazo[1,2-b]pyrazole-2-carbonyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3O/c7-6(11)4-3-10-5(9-4)1-2-8-10/h1-3,8H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUSNXEZEKDRYIZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNN2C1=NC(=C2)C(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501253259 | |
Record name | 5H-Imidazo[1,2-b]pyrazole-2-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501253259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.57 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
914637-81-3 | |
Record name | 5H-Imidazo[1,2-b]pyrazole-2-carbonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=914637-81-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5H-Imidazo[1,2-b]pyrazole-2-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501253259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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